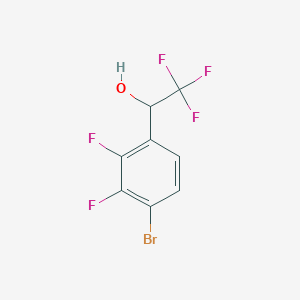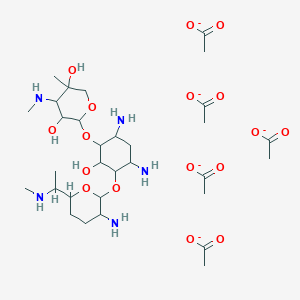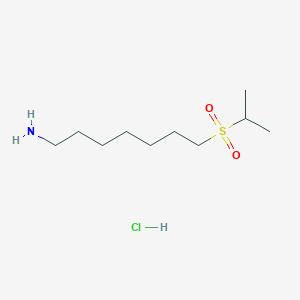
4-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
4-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzaldehyde, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
4-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and reactivity
類似化合物との比較
Similar Compounds
2,3-Difluoro-4-(trifluoromethyl)benzyl Alcohol: Similar structure but lacks the bromine atom.
4-Bromobenzotrifluoride: Contains bromine and trifluoromethyl groups but lacks the alcohol functionality.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl Bromide: Contains additional fluorine atoms and a bromine atom .
Uniqueness
4-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to its specific combination of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure. This unique arrangement imparts distinct chemical properties, making it valuable for specialized applications in various fields.
特性
分子式 |
C8H4BrF5O |
|---|---|
分子量 |
291.01 g/mol |
IUPAC名 |
1-(4-bromo-2,3-difluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H4BrF5O/c9-4-2-1-3(5(10)6(4)11)7(15)8(12,13)14/h1-2,7,15H |
InChIキー |
GUZLHMHUHNPREL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(C(F)(F)F)O)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/no-structure.png)


![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)



![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)

